molecular formula C7H12ClF2N B2953428 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride CAS No. 2243521-13-1

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride

Cat. No.: B2953428
CAS No.: 2243521-13-1
M. Wt: 183.63
InChI Key: FNJFHJXPVGWWLI-UHFFFAOYSA-N
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Description

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride can be compared with other similar compounds, such as:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties .

Properties

IUPAC Name

8,8-difluoro-4-azabicyclo[5.1.0]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJFHJXPVGWWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1C2(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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